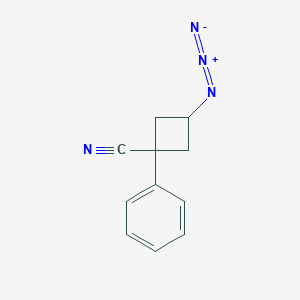

3-Azido-1-phenylcyclobutane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as APCN3 and has a molecular formula of C11H8N4. It is a white crystalline solid that is soluble in organic solvents like chloroform, methanol, and ethanol. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Azido-1-phenylcyclobutane-1-carbonitrile.

Aplicaciones Científicas De Investigación

Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes

Specific Scientific Field

Synthetic Organic Chemistry

Summary of the Application

This research focuses on the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane .

Methods of Application or Experimental Procedures

The azido radical is generated from the interaction of PIDA and TMSN3. This radical selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .

Results or Outcomes

This strategy allows for the direct installation of an azido group, a versatile synthetic handle for the bicyclo[1.1.1]pentane framework. The use of mild and metal-free conditions provides a highly efficient route to construct azide-containing bicyclo[1.1.1]pentane species with various applications in synthetic organic chemistry .

Thermal Research on the Melt-Cast Explosive of 3-azido-1,3-dinitroazetidine (ADNAZ)

Specific Scientific Field

Thermal Analysis and Explosive Chemistry

Summary of the Application

The research investigates the thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) and compares them with those of 1,3,3-trinitroazetidine (TNAZ) .

Methods of Application or Experimental Procedures

The study involves systematic thermal analysis of ADNAZ under atmospheric pressure .

Results or Outcomes

The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Synthesis of Bicyclo[1.1.0] and 1-Azabicyclo[1.1.0]butanes

Summary of the Application

This research focuses on the synthesis of Bicyclo[1.1.0] and 1-Azabicyclo[1.1.0]butanes .

Methods of Application or Experimental Procedures

The synthesis involves the use of azido compounds to form the unique structure of Bicyclo[1.1.0] and 1-Azabicyclo[1.1.0]butanes .

Results or Outcomes

These compounds exhibit diverse chemistry and have various applications in synthetic organic chemistry .

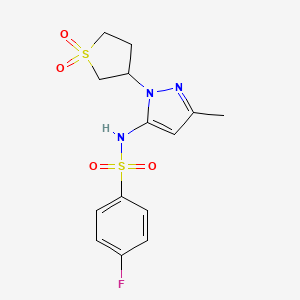

Synthesis of Fipronil

Specific Scientific Field

Pesticide Chemistry

Summary of the Application

This research focuses on the synthesis of fipronil, a super-effective and safe insecticide .

Methods of Application or Experimental Procedures

The synthesis involves the oxidation of precursor compounds to form fipronil .

Results or Outcomes

The synthesis of fipronil results in better yields and selectivity of desired products .

Synthesis of Azido-Functionalized Polymers

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Azido-functionalized polymers are used in a variety of applications, including the creation of advanced materials and the development of new chemical reactions .

Methods of Application or Experimental Procedures

The synthesis of azido-functionalized polymers typically involves the reaction of a polymer with an azido compound. The resulting azido-functionalized polymer can then be further modified through reactions such as click chemistry .

Results or Outcomes

The synthesis of azido-functionalized polymers allows for the creation of a wide range of materials with unique properties. These materials have potential applications in areas such as drug delivery, tissue engineering, and materials science .

Propiedades

IUPAC Name |

3-azido-1-phenylcyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOQKPIRRUTVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-phenylcyclobutane-1-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)

![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)

![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/no-structure.png)

![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2801827.png)

![5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole](/img/structure/B2801829.png)

![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)

![Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2801837.png)